7,8-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
CAS No.:
Cat. No.: VC9637460
Molecular Formula: C23H27N3O2
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N3O2 |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 7,8-dimethyl-4-[[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methyl]chromen-2-one |
| Standard InChI | InChI=1S/C23H27N3O2/c1-17-3-4-21-20(15-22(27)28-23(21)18(17)2)16-26-13-11-25(12-14-26)10-7-19-5-8-24-9-6-19/h3-6,8-9,15H,7,10-14,16H2,1-2H3 |
| Standard InChI Key | IFFYRBYJOGVPNU-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCC4=CC=NC=C4)C |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCC4=CC=NC=C4)C |
Introduction
The compound 7,8-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic molecule that incorporates several functional groups, including a chromenone (coumarin) ring, a piperazine ring, and a pyridine ring. This structure suggests potential biological activity, as similar compounds are often studied for their pharmacological properties.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including:
-
Coumarin Synthesis: Formation of the chromenone ring.
-
Piperazine Attachment: Introduction of the piperazine moiety.
-
Pyridine Ethyl Linkage: Attachment of the pyridin-4-yl ethyl group to the piperazine.
Potential Biological Activities
Compounds with similar structures have been studied for various biological activities, including:
-
Pharmacological Effects: Piperazine and pyridine rings are common in drugs with neurological or cardiovascular effects.
-
Antimicrobial Activity: Chromenone derivatives have shown antimicrobial properties.
Research Findings
While specific research findings on 7,8-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one are not available, related compounds have been explored for their therapeutic potential. For instance, piperazine derivatives are known for their role in muscarinic receptor antagonism, which can be beneficial in treating neurological disorders .
Synthesis Steps
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Coumarin Formation | Salicylaldehyde, Acetic Anhydride |
| 2 | Piperazine Attachment | Piperazine, Alkylating Agent |
| 3 | Pyridine Ethyl Linkage | Pyridin-4-yl Ethyl Halide |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume